Cas no 1019477-18-9 ({2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine)

Technical Introduction: 2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl(methyl)amine is a specialized organic compound featuring a trifluoromethyl-substituted phenoxy group and a secondary amine functionality. Its molecular structure, incorporating both hydroxyl and amine moieties, enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it valuable for designing bioactive molecules. This compound is particularly useful in medicinal chemistry for developing receptor-targeting agents due to its balanced polarity and structural versatility. High purity and well-defined synthetic pathways ensure consistency for research and industrial applications.
{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine structure
1019477-18-9 structure
Product Name:{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine
CAS No:1019477-18-9
MF:C11H14F3NO2
MW:249.229573726654
CID:4567804
Update Time:2025-05-20

{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • {2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
    • 1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
    • 2-Propanol, 1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]-
    • {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine
    • Inchi: 1S/C11H14F3NO2/c1-15-6-8(16)7-17-10-5-3-2-4-9(10)11(12,13)14/h2-5,8,15-16H,6-7H2,1H3
    • InChI Key: BYKGDONZKFTWKH-UHFFFAOYSA-N
    • SMILES: C(NC)C(O)COC1=CC=CC=C1C(F)(F)F

Computed Properties

  • Exact Mass: 249.097663g/mol
  • Monoisotopic Mass: 249.097663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 249.23g/mol
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 366.8±42.0 °C at 760 mmHg
  • Flash Point: 175.6±27.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine Security Information

{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H954325-25mg
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
1019477-18-9
25mg
$ 70.00 2022-06-04
TRC
H954325-50mg
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
1019477-18-9
50mg
$ 95.00 2022-06-04
TRC
H954325-250mg
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
1019477-18-9
250mg
$ 365.00 2022-06-04
Enamine
EN300-53813-0.05g
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
1019477-18-9 95.0%
0.05g
$88.0 2025-02-20
Enamine
EN300-53813-0.1g
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
1019477-18-9 95.0%
0.1g
$132.0 2025-02-20
Enamine
EN300-53813-0.25g
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
1019477-18-9 95.0%
0.25g
$188.0 2025-02-20
Enamine
EN300-53813-0.5g
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
1019477-18-9 95.0%
0.5g
$353.0 2025-02-20
Enamine
EN300-53813-1.0g
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
1019477-18-9 95.0%
1.0g
$470.0 2025-02-20
Enamine
EN300-53813-2.5g
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
1019477-18-9 95.0%
2.5g
$923.0 2025-02-20
Enamine
EN300-53813-5.0g
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
1019477-18-9 95.0%
5.0g
$1364.0 2025-02-20

Additional information on {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine

Introduction to {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine (CAS No. 1019477-18-9)

{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine (CAS No. 1019477-18-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, including a hydroxy group, a trifluoromethyl-substituted phenoxy group, and a methylamine moiety. These functional groups contribute to its potential biological activities and make it an interesting candidate for various applications in drug discovery and development.

The hydroxy group in {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine plays a crucial role in its solubility and reactivity. Hydroxyl groups are known to enhance the polarity and hydrogen-bonding capabilities of molecules, which can influence their interactions with biological targets. In the context of drug design, this can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity.

The trifluoromethyl group is another key feature of this compound. Trifluoromethylated compounds are widely used in medicinal chemistry due to their unique electronic and steric properties. The presence of a trifluoromethyl group can significantly alter the lipophilicity and metabolic stability of a molecule, making it more resistant to enzymatic degradation. This property is particularly valuable in the development of drugs that need to maintain their integrity over extended periods within the body.

The phenoxy group in {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine adds aromatic character to the molecule, which can influence its binding affinity to specific receptors or enzymes. Aromatic rings are known for their ability to form π-π interactions with other aromatic residues in proteins, which can enhance the potency and selectivity of a drug candidate.

The methylamine moiety is a common functional group in many bioactive compounds. Methylamines can participate in various chemical reactions, including nucleophilic substitution and amine alkylation. In the context of drug design, this functional group can be used to modulate the basicity and lipophilicity of a molecule, which are important factors in determining its pharmacological profile.

Recent studies have explored the potential therapeutic applications of {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine. One notable area of research is its activity as an inhibitor of specific enzymes involved in disease pathways. For example, preliminary data suggest that this compound may exhibit inhibitory effects on certain kinases, which are key targets in cancer therapy. Kinase inhibitors have shown promise in clinical trials for treating various types of cancer by blocking the abnormal signaling pathways that drive tumor growth.

In addition to its potential as an enzyme inhibitor, {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine has also been investigated for its anti-inflammatory properties. Chronic inflammation is a contributing factor in many diseases, including cardiovascular disease, neurodegenerative disorders, and autoimmune conditions. Compounds with anti-inflammatory activity can help mitigate the progression of these diseases by reducing inflammation-mediated tissue damage.

The safety profile of {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine is another important consideration in its development as a therapeutic agent. Preclinical studies have evaluated its toxicity and pharmacokinetic properties in various animal models. These studies have generally shown favorable results, with low toxicity levels and good bioavailability. However, further research is needed to fully understand its safety profile and potential side effects in humans.

In conclusion, {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine (CAS No. 1019477-18-9) represents a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into its biological activities and therapeutic potential. Ongoing studies will continue to elucidate the full range of benefits and challenges associated with this compound, paving the way for its potential use in treating various diseases.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.